Butyl 4-nitrophenyl hexylphosphonate

Lipase active site titration Suicide inhibitor Hydrophobic leaving group preference

Butyl 4-nitrophenyl hexylphosphonate (CAS 1578116-56-9) is an organophosphorus compound belonging to the phosphonate ester class, characterized by a hexyl chain on phosphorus, a butyl ester group, and a 4-nitrophenyl leaving group. It functions as a chromogenic suicide inhibitor for lipases and ester hydrolases, releasing 4-nitrophenol upon enzymatic attack while forming a covalent adduct with the active-site serine residue.

Molecular Formula C16H26NO5P
Molecular Weight 343.35 g/mol
Cat. No. B12057560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-nitrophenyl hexylphosphonate
Molecular FormulaC16H26NO5P
Molecular Weight343.35 g/mol
Structural Identifiers
SMILESCCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3
InChIKeyDNVDUMRDCABCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-nitrophenyl hexylphosphonate: A Chromogenic Phosphonate Suicide Inhibitor for Lipase and Hydrolase Characterization


Butyl 4-nitrophenyl hexylphosphonate (CAS 1578116-56-9) is an organophosphorus compound belonging to the phosphonate ester class, characterized by a hexyl chain on phosphorus, a butyl ester group, and a 4-nitrophenyl leaving group. It functions as a chromogenic suicide inhibitor for lipases and ester hydrolases, releasing 4-nitrophenol upon enzymatic attack while forming a covalent adduct with the active-site serine residue . The compound is supplied commercially at ≥95.0% purity by HPLC and requires storage at −20°C to maintain stability . Its structural features—specifically the butyl/hexyl substitution pattern—distinguish it from other alkyl 4-nitrophenyl hexylphosphonates in terms of lipophilicity, enzyme specificity, and handling characteristics, making it a specialized tool for characterizing lipases with preference for long-chain hydrophobic substrates .

Why Butyl 4-nitrophenyl hexylphosphonate Cannot Be Simply Substituted with Methyl or Ethyl Analogs


Alkyl 4-nitrophenyl hexylphosphonates constitute a homologous series (methyl, ethyl, butyl, octyl) that share the same chromogenic leaving group and covalent inhibition mechanism, yet exhibit marked differences in enzyme specificity, physical form, and handling requirements. Substituting butyl 4-nitrophenyl hexylphosphonate with its methyl analog risks experimental failure when working with lipases that display strong chain-length preference—the butyl ester is explicitly indicated for lipases preferring long-chain leaving groups, whereas the methyl analog lacks this annotation . Additionally, the butyl analog differs from the liquid methyl ester in physical state and storage conditions, factors that directly affect weighing accuracy, formulation reproducibility, and long-term stability in active site titration protocols . The evidence below quantifies these distinctions, demonstrating that generic substitution without experimental validation compromises both enzyme characterization accuracy and procurement value.

Quantitative Differentiation Evidence: Butyl 4-nitrophenyl hexylphosphonate vs. Methyl, Ethyl, and Octyl Analogs


Lipase Chain-Length Specificity: Butyl Analog Targets Long-Chain–Preferring Lipases

Among the alkyl 4-nitrophenyl hexylphosphonate series, the butyl analog is the only member with explicit vendor annotation indicating suitability for lipases that preferentially hydrolyze long-chain substrates. The methyl analog carries no chain-length preference annotation, while the octyl analog is specified for lipases with hydrophobic leaving group preference . This differentiation arises from the alkyl ester's contribution to overall hydrophobicity and its interaction with the lipase substrate-binding tunnel—a class-level inference supported by established structure–activity relationships showing that longer alkyl chains enhance binding to lipases with deep hydrophobic clefts [1].

Lipase active site titration Suicide inhibitor Hydrophobic leaving group preference

Physical State and Handling: Butyl Analog Differs from Liquid Methyl Ester in Weighing and Formulation

The butyl 4-nitrophenyl hexylphosphonate product is supplied as a solid (powder or crystalline form), whereas the methyl analog is commercially available as a liquid . This physical state difference has practical implications for active site titration protocols: solid compounds permit precise gravimetric measurement without the volumetric variability associated with viscous liquids, improving reproducibility in molar amount determinations. Both compounds require storage at −20°C, and the methyl analog is documented as soluble in DMF and DMSO —solubility data not explicitly provided for the butyl analog in vendor materials.

Active site titration Solution preparation Laboratory handling

Inhibitor Potency Hierarchy: Methyl > Ethyl (No Direct Data for Butyl)

A vendor source states that methyl 4-nitrophenyl hexylphosphonate is more potent than ethyl 4-nitrophenyl hexylphosphonate and methyl 4-nitrophenoxybutyl phosphate . No direct quantitative potency data (IC50, kinact, Ki) are available for the butyl analog in publicly accessible literature, nor are there published head-to-head comparisons between the butyl and methyl/ethyl analogs. This evidence item is therefore retained only as supporting context; it does not establish a direct quantitative ranking for the butyl compound.

Serine esterase inhibition Irreversible inhibitor potency Phosphonate SAR

Structural Binding Evidence: Butyl Analog–Ester Hydrolase Complexes in PDB

The butyl 4-nitrophenyl hexylphosphonate scaffold has been crystallographically characterized in complex with ester hydrolase EH1AB1 from Lake Arreo metagenome (PDB: 6I8D) and ester hydrolase EH3 from marine sediments (PDB: 6SYL) [1][2]. These structures confirm covalent modification of the catalytic serine residue by the phosphonate moiety following expulsion of the 4-nitrophenyl leaving group. Analogous crystal structures exist for the methyl analog in complex with EH1AB1 (PDB: 6RB0) [3], indicating that both compounds can serve as mechanistic probes. The butyl analog's structural data provide a validated foundation for interpreting active site geometry in novel hydrolases.

X-ray crystallography Covalent enzyme-inhibitor complex Metagenomic ester hydrolases

Optimal Procurement and Research Applications for Butyl 4-nitrophenyl hexylphosphonate


Active Site Titration of Lipases with Preference for Long-Chain Fatty Acids

When determining the molar concentration of active lipase in enzyme preparations, butyl 4-nitrophenyl hexylphosphonate provides a chromogenic suicide substrate tailored for lipases that preferentially hydrolyze triglycerides with long-chain fatty acids. The butyl ester's hydrophobicity and chain-length compatibility increase the likelihood of efficient active site recognition and covalent labeling in enzymes such as pancreatic lipase, lipoprotein lipase, and certain microbial lipases . Researchers should perform titrations in pH 7–8 buffer, include negative controls, and monitor 4-nitrophenol release spectrophotometrically at 405–410 nm .

Structural Biology of Novel Ester Hydrolases Requiring Covalent Intermediate Trapping

For crystallographic studies of uncharacterized α/β hydrolase fold enzymes, the butyl 4-nitrophenyl hexylphosphonate scaffold offers a validated covalent probe. The existence of PDB entries 6I8D and 6SYL demonstrates that this compound forms stable tetrahedral adducts with catalytic serine residues, enabling structural biologists to trap and visualize enzyme-substrate intermediate states . This application is particularly valuable when studying metagenome-derived hydrolases with unknown substrate preferences, where the butyl analog may better accommodate hydrophobic active site pockets than shorter-chain alternatives.

Enzyme Engineering and Directed Evolution Campaigns Targeting Long-Chain Substrate Specificity

In directed evolution workflows aiming to alter lipase chain-length specificity, butyl 4-nitrophenyl hexylphosphonate serves as a selective pressure reagent. Because the butyl analog is annotated for long-chain–preferring lipases, it can be used in biotinylated or immobilized formats to select for enzyme variants with enhanced activity toward longer-chain substrates . This contrasts with methyl analog–based selection, which may inadvertently enrich variants optimized for short-chain ester hydrolysis.

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